N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
Description
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound characterized by a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group and a cyclopentanecarboxamide moiety.
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-23(20,21)12-8-6-11(7-9-12)14-17-18-15(22-14)16-13(19)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEKDQZWBLXDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-(methylsulfonyl)phenyl group: This step involves the reaction of the oxadiazole intermediate with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the cyclopentanecarboxamide moiety: The final step involves the reaction of the substituted oxadiazole with cyclopentanecarboxylic acid or its derivative under appropriate coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins.
Pathways Involved: By inhibiting COX-2, the compound reduces inflammation and pain, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound 1 : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide (Derivative 6h)
- Structure : Shares the 1,3,4-oxadiazole core and sulfonylphenyl group but substitutes the methylsulfonyl group with an ethylthio (-S-C₂H₅) moiety and incorporates a longer octanamide chain.
- Molecular Weight : C₁₈H₂₅N₃O₄S₂ (MW: 411.54 g/mol).
- Biological Activity : Demonstrated cytotoxic effects and AChE inhibition (IC₅₀ = 12.3 µM) in enzymatic assays. Molecular docking studies revealed interactions with AChE’s catalytic triad (e.g., Tyr337, Trp286) via hydrogen bonds and π-π stacking .
Compound 2 : N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide
- Structure : Retains the cyclopentanecarboxamide group but replaces the oxadiazole-sulfonylphenyl moiety with a methoxyphenyl and phenyl substituent.
- Molecular Weight: C₁₉H₂₁NO₂ (MW: 295.38 g/mol).
- Biological Activity: No explicit data provided, but the methoxy group’s electron-donating nature may reduce interaction with charged enzyme active sites compared to sulfonyl groups.
Target Compound : N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
- Structure : Combines the oxadiazole core, methylsulfonylphenyl group (strong electron-withdrawing), and cyclopentanecarboxamide.
- Hypothesized Activity : The methylsulfonyl group likely enhances binding to enzymes like AChE or kinases through polar interactions, while the oxadiazole improves metabolic stability.
Comparative Analysis of Key Features
Research Findings and Mechanistic Insights
- Derivative 6h : Docking studies (PDB ID: 4EY7) show the ethylthio group forms hydrophobic interactions, while the oxadiazole engages in hydrogen bonding with AChE’s active site .
Biological Activity
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C17H22N4O4S
- Molecular Weight : 378.446 g/mol
- IUPAC Name : (2S,3S)-2-amino-3-[3-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one
This structure features a cyclopentanecarboxamide core linked to a 1,3,4-oxadiazole moiety substituted with a methylsulfonyl group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit notable antimicrobial properties. For instance, a related series of compounds demonstrated significant antibacterial activity against various strains including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii with growth inhibition percentages ranging from 85.76% to 97.76% . This suggests that the oxadiazole moiety may enhance the compound's interaction with bacterial targets.
COX Inhibition and Anti-inflammatory Effects
The compound has been evaluated for its cyclooxygenase (COX) inhibitory activity:
- COX-2 Inhibition : It exhibited potent COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, indicating a high selectivity for COX-2 over COX-1 . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors like indomethacin.
- Anti-inflammatory Activity : In vivo studies showed that the compound could reduce inflammation by 56.4% to 93.5%, comparable to established anti-inflammatory drugs such as celecoxib .
The biological activities of this compound can be attributed to several mechanisms:
- T-cell Activation Modulation : The compound may influence T-cell activation pathways by interacting with cell surface glycoprotein receptors involved in costimulatory signals essential for T-cell receptor-mediated activation .
- Inhibition of Pro-inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the production of prostaglandins and other inflammatory mediators, contributing to its anti-inflammatory effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profiles of this compound:
Q & A
Q. What are the common synthetic routes for preparing N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide?
- Methodology : The synthesis typically involves cyclocondensation of cyclopentanecarboxylic acid hydrazide with 4-(methylsulfonyl)benzoyl chloride to form the oxadiazole ring. Key steps include:
Hydrazide formation : React cyclopentanecarboxylic acid with hydrazine hydrate under reflux.
Oxadiazole cyclization : Treat the hydrazide with 4-(methylsulfonyl)benzoyl chloride in the presence of a dehydrating agent (e.g., POCl₃) at 60–80°C for 12–24 hours .
Purity is ensured via recrystallization from acetone or ethanol, monitored by TLC.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of cyclopentane protons (δ 1.5–2.5 ppm) and methylsulfonyl groups (δ 3.1–3.3 ppm for S-CH₃).
- FTIR : Identify oxadiazole C=N stretching (~1600 cm⁻¹) and sulfonyl S=O bonds (~1350 cm⁻¹).
- X-ray crystallography : Resolve bond lengths (e.g., oxadiazole C-N: ~1.31 Å) and intermolecular interactions (e.g., C–H···π) using single-crystal data .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (chloroform) via saturation solubility assays.
- Stability : Conduct accelerated degradation studies under varied pH (2–12), temperature (4–60°C), and light exposure. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Basis sets : Use 6-31G** for geometry optimization and B3LYP hybrid functional for thermochemical accuracy .
- Outputs : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for oxadiazole derivatives) and electrostatic potential maps to predict reactive sites. Validate with experimental UV-Vis spectra .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Compare binding poses with crystal structures (e.g., PDB ID: 4EY7) .
- MD simulations : Run 100-ns trajectories to assess protein-ligand stability. Adjust force fields (e.g., AMBER) to account for sulfonyl group polarization .
Q. How does this compound perform as a stationary phase in gas chromatography for separating polyaromatic hydrocarbons (PAHs)?
- Methodology :
- Column preparation : Coat fused silica with 5% (w/w) compound dissolved in dichloromethane. Condition at 210°C for 2 hours.
- Performance metrics : Calculate resolution (R > 1.5) for PAHs (e.g., naphthalene vs. anthracene) and compare retention indices with commercial phases .
Q. What intermolecular interactions dominate its crystal packing, and how do they influence material properties?
- Methodology :
- X-ray analysis : Identify π-π stacking (3.5–4.0 Å between oxadiazole rings) and hydrogen bonds (e.g., N–H···O=S).
- Thermal analysis : Use DSC to correlate packing density with melting points (~250–300°C) .
Methodological Considerations
Q. How to optimize reaction yields while minimizing byproducts in oxadiazole synthesis?
- Methodology :
- DoE approach : Vary molar ratios (1:1 to 1:1.2 hydrazide:acyl chloride), temperature (50–100°C), and catalysts (e.g., p-TsOH).
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., open-chain hydrazones) and adjust reaction time (<24 hours) .
Q. What in silico tools are effective for predicting cytotoxicity and enzyme inhibition?
- Methodology :
- QSAR models : Train on oxadiazole derivatives with known IC₅₀ values (e.g., against AChE). Use descriptors like LogP and topological polar surface area.
- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., hepatotoxicity) .
Data Analysis and Validation
Q. How to statistically validate reproducibility in biological assays (e.g., IC₅₀ measurements)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
